2-Chloro-1-methyl-4-nitro-1H-imidazole
Overview
Description
2-Chloro-1-methyl-4-nitro-1H-imidazole: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields. The presence of a nitro group and a chlorine atom in the structure of this compound makes it a compound of interest for various chemical reactions and applications.
Mechanism of Action
Target of Action
Imidazole compounds are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Imidazole compounds are generally known for their diverse range of chemical and biological properties . They can interact with their targets in various ways, leading to changes in the function of the target molecules .
Biochemical Pathways
Imidazole compounds are known to be involved in a wide range of applications, including pharmaceuticals and agrochemicals .
Result of Action
Imidazole compounds are known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methyl-4-nitro-1H-imidazole typically involves the nitration of 2-chloro-1-methylimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
- Nitration Reaction:
Reagents: Concentrated nitric acid, sulfuric acid
Conditions: Low temperature (0-5°C)
:Reaction: 2-Chloro-1-methylimidazole+HNO3→this compound+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
-
Reduction
Reagents: Hydrogen gas, palladium on carbon
Conditions: Room temperature, atmospheric pressure
Major Products: 2-Amino-1-methyl-4-nitro-1H-imidazole
-
Substitution
Reagents: Nucleophiles (e.g., amines, thiols)
Conditions: Solvent (e.g., ethanol), elevated temperature
Major Products: Substituted imidazole derivatives
Scientific Research Applications
2-Chloro-1-methyl-4-nitro-1H-imidazole has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and antifungal properties.
Agrochemicals: It serves as a building block for the synthesis of agrochemicals, including herbicides and pesticides.
Material Science: The compound is used in the development of functional materials, such as dyes for solar cells and other optical applications.
Catalysis: It is employed as a catalyst in various organic reactions due to its unique chemical properties.
Comparison with Similar Compounds
2-Chloro-1-methyl-4-nitro-1H-imidazole can be compared with other similar compounds, such as:
5-Chloro-1-methyl-4-nitroimidazole: Similar structure but with the chlorine atom at the 5-position instead of the 2-position.
2-Methyl-4-nitro-1H-imidazole: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chloro-1-methyl-5-nitro-1H-imidazole: Similar structure but with the nitro group at the 5-position instead of the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
2-chloro-1-methyl-4-nitroimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-7-2-3(8(9)10)6-4(7)5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVLYAYUSWWENM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70213004 | |
Record name | 1H-Imidazole, 2-chloro-1-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70213004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63634-21-9 | |
Record name | 2-Chloro-1-methyl-4-nitro-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63634-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole, 2-chloro-1-methyl-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063634219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 63634-21-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342707 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazole, 2-chloro-1-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70213004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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